Cas no 151990-70-4 (L-glycero-D-altro-Tridec-10-en-7-ulo-7,4-furanosonicacid,2,7-anhydro-3,4-di-C-carboxy-8,9,10,11,12,13-hexadeoxy-12-(3-phenylpropyl)-,5-[(4E)-6-methyl-9-phenyl-4-nonenoate], (7S,10E,12x)- (9CI))

L-glycero-D-altro-Tridec-10-en-7-ulo-7,4-furanosonicacid,2,7-anhydro-3,4-di-C-carboxy-8,9,10,11,12,13-hexadeoxy-12-(3-phenylpropyl)-,5-[(4E)-6-methyl-9-phenyl-4-nonenoate], (7S,10E,12x)- (9CI) structure
151990-70-4 structure
Produktname:L-glycero-D-altro-Tridec-10-en-7-ulo-7,4-furanosonicacid,2,7-anhydro-3,4-di-C-carboxy-8,9,10,11,12,13-hexadeoxy-12-(3-phenylpropyl)-,5-[(4E)-6-methyl-9-phenyl-4-nonenoate], (7S,10E,12x)- (9CI)
CAS-Nr.:151990-70-4
MF:C40H50O12
MW:722.817813396454
CID:146927
PubChem ID:90479444

L-glycero-D-altro-Tridec-10-en-7-ulo-7,4-furanosonicacid,2,7-anhydro-3,4-di-C-carboxy-8,9,10,11,12,13-hexadeoxy-12-(3-phenylpropyl)-,5-[(4E)-6-methyl-9-phenyl-4-nonenoate], (7S,10E,12x)- (9CI) Chemische und physikalische Eigenschaften

Namen und Kennungen

    • L-glycero-D-altro-Tridec-10-en-7-ulo-7,4-furanosonicacid,2,7-anhydro-3,4-di-C-carboxy-8,9,10,11,12,13-hexadeoxy-12-(3-phenylpropyl)-,5-[(4E)-6-methyl-9-phenyl-4-nonenoate], (7S,10E,12x)- (9CI)
    • 2,8-Dioxabicyclo[3.2.1]octane,L-glycero-D-altro-tridec-10-en-7-ulo-7,4-furanosonic acid deriv.
    • L-glycero-D-altro-Tridec-10-en-7-ulo-7,4-furanosonicacid,2,7-anhydro-3,4-di-C-carboxy-8,9,10,11,12,13-hexadeoxy-12-(3-phenylpropyl)-,5-(6-methyl-9-phenyl-4-nonenoate), [5(4E),7S,10E,12x]-
    • Zaragozicacid E
    • L-Glycero-D-altro-tridec-10-en-7-ulo-7,4-furanosonic acid, 2,7-anhydro-3,4-di-c-carboxy-8,9,10,11,12,13-hexadeoxy-12-(3-phenylpropyl)-, 5-((4E)-6-methyl-9-phenyl-4-nonenoate), (7S,10E,12xi)-
    • CS-0107073
    • BTV2R9I8D4
    • Q27274882
    • UNII-BTV2R9I8D4
    • 151990-70-4
    • zaragozic acid E
    • HY-130306
    • L-GLYCERO-D-ALTRO-TRIDEC-10-EN-7-ULO-7,4-FURANOSONIC ACID, 2,7-ANHYDRO-3,4-DI-C-CARBOXY-8,9,10,11,12,13-HEXADEOXY-12-(3-PHENYLPROPYL)-, 5-((4E)-6-METHYL-9-PHENYL-4-NONENOATE), (7S,10E,12.XI.)-
    • L-glycero-D-altro-Tridec-10-en-7-ulo-7,4-furanosonic acid, 2,7-anhydro-3,4-di-C-carboxy-8,9,10,11,12,13-hexadeoxy-12-(3-phenylpropyl)-, 5-[(4E)-6-methyl-9-phenyl-4-nonenoate], (7S,10E,12xi)-
    • DTXSID701098601
    • (1S,3S,4S,5R,6R,7R)-4,7-dihydroxy-6-[(E,6R)-6-methyl-9-phenylnon-4-enoyl]oxy-1-[(E,5R)-5-methyl-8-phenyloct-3-enyl]-2,8-dioxabicyclo[3.2.1]octane-3,4,5-tricarboxylic acid
    • Inchi: InChI=1S/C40H50O12/c1-27(17-13-23-29-19-5-3-6-20-29)15-9-10-25-31(41)50-33-32(42)38(26-12-11-16-28(2)18-14-24-30-21-7-4-8-22-30)51-34(35(43)44)39(49,36(45)46)40(33,52-38)37(47)48/h3-9,11,15-16,19-22,27-28,32-34,42,49H,10,12-14,17-18,23-26H2,1-2H3,(H,43,44)(H,45,46)(H,47,48)/b15-9+,16-11+/t27-,28-,32+,33+,34+,38-,39+,40-/m0/s1
    • InChI-Schlüssel: HPNWHOBVFZEFCZ-IMGBLTPTSA-N
    • Lächelt: C[C@@H](/C=C/CCC(O[C@@H]1[C@@H](O)[C@@]2(O[C@]1([C@]([C@H](O2)C(=O)O)(O)C(=O)O)C(=O)O)CC/C=C/[C@@H](CCCC1C=CC=CC=1)C)=O)CCCC1C=CC=CC=1

Berechnete Eigenschaften

  • Genaue Masse: 722.33
  • Monoisotopenmasse: 722.33
  • Isotopenatomanzahl: 0
  • Anzahl der Spender von Wasserstoffbindungen: 5
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 12
  • Schwere Atomanzahl: 52
  • Anzahl drehbarer Bindungen: 21
  • Komplexität: 1270
  • Anzahl kovalent gebundener Einheiten: 1
  • Definierte Atom-Stereozentrenzahl: 8
  • Undefined Atom Stereocenter Count: 0
  • Definierter Bond-Stereozentrenzahl: 2
  • Undefined Bond Stereocenter Count: 0
  • Topologische Polaroberfläche: 197A^2
  • XLogP3: 6.7

L-glycero-D-altro-Tridec-10-en-7-ulo-7,4-furanosonicacid,2,7-anhydro-3,4-di-C-carboxy-8,9,10,11,12,13-hexadeoxy-12-(3-phenylpropyl)-,5-[(4E)-6-methyl-9-phenyl-4-nonenoate], (7S,10E,12x)- (9CI) Verwandte Literatur

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